5-Methyl-N-(4'-methyl-5-(piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-Methyl-N-(4’-methyl-5-(piperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)isoxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including an isoxazole ring, a piperidine ring, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(4’-methyl-5-(piperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(4’-methyl-5-(piperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-N-(4’-methyl-5-(piperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Methyl-N-(4’-methyl-5-(piperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and biphenyl compounds, such as:
- 5-Methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide
- 4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile
- 4-Piperidinone, 3-methyl-1-(phenylmethyl)-
Uniqueness
What sets 5-Methyl-N-(4’-methyl-5-(piperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)isoxazole-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H29N3O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
5-methyl-N-[2-(4-methylcyclohexen-1-yl)-4-piperidin-4-ylphenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H29N3O2/c1-15-3-5-18(6-4-15)20-14-19(17-9-11-24-12-10-17)7-8-21(20)25-23(27)22-13-16(2)28-26-22/h5,7-8,13-15,17,24H,3-4,6,9-12H2,1-2H3,(H,25,27) |
InChI Key |
SXSORWFSKCJETI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1)C2=C(C=CC(=C2)C3CCNCC3)NC(=O)C4=NOC(=C4)C |
Origin of Product |
United States |
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